1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 169036-52-6

Cat. No.: VC2345503

Molecular Formula: C11H7Cl2NO

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169036-52-6 |

|---|---|

| Molecular Formula | C11H7Cl2NO |

| Molecular Weight | 240.08 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H |

| Standard InChI Key | XPXSTXAGACLSFG-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

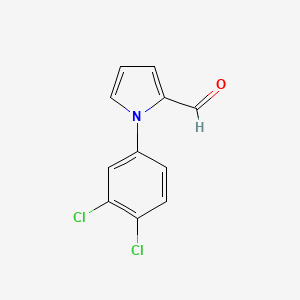

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde belongs to the pyrrole class of heterocyclic compounds, characterized by a five-membered ring containing one nitrogen atom. The compound's structure consists of three key components: a pyrrole core, a 3,4-dichlorophenyl substituent, and an aldehyde functional group.

Chemical Identifiers and Basic Information

The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Number | 169036-52-6 |

| Molecular Formula | C11H7Cl2NO |

| Molecular Weight | 240.09 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |

| Synonyms | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde; 1-(3,4-DICHLOROPHENYL)-1H-PYRROLE-2-CARBOXALDEHYDE |

The structure features a pyrrole ring with the 3,4-dichlorophenyl group attached at the nitrogen position (N1) and an aldehyde group (CHO) at the carbon-2 position of the pyrrole ring . This specific arrangement of functional groups contributes to the compound's distinctive chemical behavior and reactivity profile.

Synthetic Routes and Preparation

While the search results don't outline a specific synthesis pathway for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the preparation of structurally similar compounds provides insights into potential synthetic strategies.

Possible Synthetic Approaches

Based on established methods for similar pyrrole derivatives, the synthesis likely involves multiple steps with careful control of reaction conditions.

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically requires:

-

Formation of the appropriately substituted pyrrole ring

-

Introduction of the 3,4-dichlorophenyl group at the nitrogen position

-

Installation of the aldehyde functionality at position 2

The Vilsmeier-Haack reaction is commonly employed for introducing aldehyde groups onto aromatic and heterocyclic structures like pyrroles. This reaction involves treating the appropriately substituted pyrrole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

| Supplier | Product Number | Purity | Packaging | Price | Updated |

|---|---|---|---|---|---|

| American Custom Chemicals Corporation | HCH0033225 | 95.00% | 5 mg | $505.9 | 2021/12/16 |

| Crysdot | CD11240005 | 97% | 1 g | $357 | 2021/12/16 |

| MolCore | MC20W268 | NLT 97% | Not specified | Not specified | 2025/01/01 |

The significant cost per unit weight indicates the specialized nature of this compound, positioning it primarily as a research material rather than an industrial-scale chemical .

Applications in Research and Development

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several potential applications, particularly in pharmaceutical research and materials science.

Pharmaceutical Research Applications

The compound serves as a valuable intermediate in drug discovery and development processes. Its structural features make it particularly useful for:

-

Synthesis of more complex molecules with potential biological activities

-

Development of new chemical entities for pharmaceutical screening

-

Structure-activity relationship studies involving pyrrole-based compounds

The aldehyde group at position 2 provides a versatile handle for further synthetic modifications through various reactions including nucleophilic additions, reductions, oxidations, and condensations. This versatility enables the generation of diverse chemical libraries for biological screening.

Reactivity Profile

The compound's reactivity is influenced by both the pyrrole ring and the functional groups attached to it:

-

The aldehyde group can participate in numerous transformations including nucleophilic addition reactions, which are crucial for constructing more complex molecules

-

The dichlorophenyl group introduces specific electronic and steric effects that can influence the compound's interactions with biological targets

-

The pyrrole ring itself possesses distinctive reactivity patterns due to its aromatic character

These properties collectively contribute to the compound's utility in organic synthesis and medicinal chemistry research.

Related Compounds and Structural Analogs

Several structurally related compounds were identified in the search results, providing context for understanding the broader chemical space surrounding 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.

Key Structural Analogs

| Compound | CAS Number | Structural Relationship |

|---|---|---|

| 1-(3,4-DICHLOROPHENYL)-1H-PYRROLE-2-CARBOXYLIC ACID | Not specified | Oxidized form of the aldehyde |

| 1-(3-CHLOROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 86454-33-3 | Single chlorine substituent |

| 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | 708288-96-4 | Positional isomer |

| 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde | 714278-18-9 | Contains benzyl instead of phenyl group |

| 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde | 175136-79-5 | Different chlorine positioning |

These related compounds form a family of structurally similar molecules with potentially different physical, chemical, and biological properties . The variations in substitution patterns provide opportunities for comparative studies to establish structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume